molecular formula C23H22N2O5S2 B2855652 (3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-34-1

(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

货号: B2855652
CAS 编号: 894674-34-1
分子量: 470.56
InChI 键: JWUFLTKFJNSDJG-BKUYFWCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a recognized and potent inhibitor of Protein Kinase C beta (PKCβ), a key enzyme in signal transduction pathways. Its primary research value lies in its high selectivity for the PKCβ isoform over other PKC family members, which allows researchers to dissect the specific roles of PKCβ in pathological processes. This compound is extensively used in preclinical research to investigate oncogenic signaling and angiogenesis , as PKCβ activation is implicated in tumor proliferation and survival. Furthermore, it serves as a critical tool compound in studying the molecular mechanisms underlying diabetic complications, such as retinopathy, nephropathy, and neuropathy , where hyperglycemia-induced PKCβ activation contributes to vascular damage. The mechanism of action involves the compound competitively binding to the ATP-binding site of the PKCβ kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling. Research utilizing this inhibitor has been pivotal in validating PKCβ as a therapeutic target and continues to be essential for exploring new intervention strategies in cancer and metabolic diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

(3Z)-3-[(3,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-15-4-6-16(7-5-15)14-25-18-10-11-31-23(18)22(26)21(32(25,27)28)13-24-17-8-9-19(29-2)20(12-17)30-3/h4-13,24H,14H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFLTKFJNSDJG-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4)OC)OC)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4)OC)OC)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex organic molecule notable for its diverse biological activities. This compound belongs to the thieno[3,2-c][1,2]thiazin class, which has been associated with various pharmacological properties. The thiazin moiety is particularly significant in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

  • Molecular Formula : C16H18N2O4S2
  • Molar Mass : 350.45 g/mol
  • CAS Number : 1710195-44-0
PropertyValue
Molecular FormulaC16H18N2O4S2
Molar Mass350.45 g/mol
CAS Number1710195-44-0
Structure TypeThieno[3,2-c][1,2]thiazin

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Research indicates that compounds with thieno[3,2-c][1,2]thiazin structures exhibit significant anticancer properties. A study conducted by the National Cancer Institute evaluated the antitumor activity of similar compounds against 60 different cancer cell lines. The results demonstrated that derivatives of thieno[3,2-c][1,2]thiazine showed promising antineoplastic activity across multiple cancer types including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer
  • Leukemia

The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific derivatives were noted to enhance activity when substituents such as methyl or methoxy groups were present on the phenyl rings.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)
  • Fungi

The antimicrobial efficacy is often assessed using standard bioassays that measure inhibition zones and minimum inhibitory concentrations (MICs).

Case Studies and Research Findings

  • Antitumor Activity Study :
    • Conducted on 60 cancer cell lines.
    • Method: Sulforhodamine B assay.
    • Findings: Compounds exhibited IC50 values indicating potent inhibition of cell growth.
  • Antimicrobial Efficacy :
    • Tested against E. coli and S. aureus.
    • Results showed significant zones of inhibition compared to control groups.

相似化合物的比较

Key Observations :

  • Substituents like the 3,4-dimethoxyphenyl group may improve solubility and target interaction compared to simpler alkyl/amino groups in analogues .

Computational Similarity Analysis

Structural similarity metrics, such as the Tanimoto and Dice coefficients, are critical for predicting bioactivity (Table 2) . Using MACCS or Morgan fingerprints, Compound X can be compared to known inhibitors:

Metric Similarity to Compound X (Hypothetical Data) Reference Compound Biological Target (Hypothesized)
Tanimoto (MACCS) ~0.72 SAHA HDAC inhibition
Dice (Morgan) ~0.68 Aglaithioduline Anticancer activity

Implications :

  • A Tanimoto score >0.7 suggests Compound X may share HDAC-inhibitory properties with SAHA, a known anticancer agent .
  • Lower Dice scores (~0.68) indicate divergent pharmacophoric features compared to other anticancer scaffolds, necessitating experimental validation.

Key Findings :

  • Compound X ’s higher LogP (3.1 vs. 1.9 for SAHA) suggests improved membrane permeability but reduced aqueous solubility, which could limit bioavailability .
  • Structural rigidity from the thieno-thiazinone core may enhance target binding compared to flexible analogues like SAHA.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide?

  • Methodology :

  • Use a thieno[3,2-c][1,2]thiazin-4(3H)-one core as the starting material. React with triethyl orthoformate and 3,4-dimethoxyaniline under heating (130°C) in ethanol.
  • Introduce the 4-methylbenzyl group via nucleophilic substitution or reductive amination.
  • Purify via silica gel column chromatography (e.g., hexane/ethyl acetate gradient) and confirm purity with TLC.
  • Key References : Similar protocols for analogous thieno-thiazine derivatives are detailed in and . Yield optimization strategies (e.g., solvent choice, stoichiometry) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals from the dimethoxyphenyl and thiazinone moieties.
  • HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1350–1150 cm⁻¹) stretches.
  • Key References : and highlight NMR and HPLC as standard tools for structural validation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Methodology :

  • Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, use a central composite design to identify optimal ethanol/water ratios.
  • Employ Bayesian optimization for high-dimensional parameter spaces (e.g., reagent equivalents, heating time).
  • Case Study : demonstrates heuristic algorithms outperforming manual optimization in similar heterocyclic systems .

Q. How can computational methods predict the compound’s photophysical or electronic properties?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and charge distribution.
  • Simulate UV-Vis spectra using TD-DFT to correlate with experimental λmax values.
  • Key References : and used DFT to rationalize fluorescence and reactivity in maleimide and benzothiazine analogs .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Conduct meta-analysis of dose-response curves (IC50/EC50) from independent assays.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Example : and emphasize cross-validating antimicrobial activity with docking studies to confirm binding modes .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral assignments for structurally similar derivatives?

  • Methodology :

  • Compare experimental data with calculated NMR shifts (e.g., using ACD/Labs or Gaussian).
  • Re-examine solvent effects (DMSO vs. CDCl3) on chemical shifts for aromatic protons.
  • Case Study : resolved ambiguities in benzothiazine derivatives via DFT-aided assignments .

Biological Evaluation

Q. What in vitro assays are suitable for assessing this compound’s therapeutic potential?

  • Methodology :

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria ( ) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
  • Targeted Screening : Perform kinase inhibition assays if the dimethoxyphenyl group suggests kinase binding (e.g., EGFR).

Synthetic Challenges

Q. How to mitigate side reactions during the formation of the methyleneamino linkage?

  • Methodology :

  • Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates.
  • Introduce scavenger resins (e.g., polymer-bound TEA) to sequester excess reagents.
  • Key Insight : observed byproducts (e.g., over-alkylation) when stoichiometry deviated beyond 1:1.2 .

Table: Key Reaction Parameters from Analogous Syntheses

ParameterOptimal RangeImpact on YieldReference
Temperature120–140°C±15% yield
Solvent (Ethanol:Water)4:1 v/vMaximizes purity
Reaction Time2–4 hoursAvoids degradation
Catalyst (TEA)1.2 equivalentsPrevents protonation

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。